Strontium-85 is produced naturally through the decay of rubidium-85 and can also be synthesized artificially in nuclear reactors or particle accelerators. It is classified as a beta emitter, primarily releasing beta particles during its decay process. The half-life of strontium-85 is approximately 64.8 days, which makes it suitable for various applications that require a relatively short-lived isotope.
Strontium-85 can be synthesized through several methods, including:
The purification process following synthesis often involves using selective resins that can isolate strontium from other elements in the solution, ensuring high purity levels for further applications.
Strontium-85 participates in various chemical reactions typical for alkaline earth metals:
These reactions highlight its behavior as an alkaline earth metal and its implications in various chemical environments.
The mechanism of action for strontium-85 primarily relates to its use in medical imaging and therapeutic applications:
Strontium-85 exhibits several notable physical and chemical properties:
These properties are essential for understanding how strontium behaves in different environments and applications.
Strontium-85 has diverse applications across several fields:
Strontium-85 (⁸⁵Sr) is an artificially produced radioactive isotope with a half-life of 64.849 days [2] [7]. It decays exclusively through electron capture (EC), transforming into rubidium-85 (⁸⁵Rb) with a decay energy of 1.064 MeV [6] [7]. Approximately 0.7% of decays populate a metastable nuclear isomer, Strontium-85m (⁸⁵ᵐSr), which has a half-life of 67.63 minutes and decays via isomeric transition (86.6%) or positron emission (13.4%) [2] [7]. The isotope emits characteristic gamma rays at 514 keV (99.0% intensity) and 231 keV (1.5% intensity), which enable its detection in imaging applications [1] [7].
Table 1: Nuclear Properties of Strontium-85
Property | Value |
---|---|
Atomic Mass | 84.912932 u |
Decay Mode | Electron Capture (100%) |
Half-Life | 64.849(7) days |
Primary Gamma Energies | 514 keV (99.0%), 231 keV (1.5%) |
Daughter Nuclide | Rubidium-85 (⁸⁵Rb) |
Spin Parity | 9/2+ |
As an alkaline earth metal, Strontium-85 exhibits divalent cationic behavior (Sr²⁺) in aqueous systems, mirroring the chemical properties of stable strontium isotopes [4]. Its ionic radius (118 pm) is comparable to calcium (100 pm), enabling biological mimicry of calcium in physiological processes [1] [4]. This analog behavior facilitates Sr²⁺ incorporation into hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral matrix of bone, through ionic substitution [1] [3]. The isotope does not form stable organic complexes but participates in inorganic precipitation reactions with sulfate and carbonate anions, similar to group II metals [4]. Its solubility profile favors aqueous solutions, particularly in chloride and nitrate formulations, which are commonly used in research applications [1].
Strontium-85 is synthesized artificially via charged particle activation in cyclotrons. The primary production route is the ⁸⁶Rb(p,2n)⁸⁵Sr reaction, where rubidium-86 targets are bombarded with high-energy protons [4] [7]. Alternative methods include deuteron irradiation of krypton-84 (⁸⁴Kr(d,n)⁸⁵Sr) or neutron capture in strontium-84 (⁸⁴Sr(n,γ)⁸⁵Sr), though the latter yields lower specific activity due to concurrent stable isotope production [7]. Post-irradiation, chemical separation via ion exchange chromatography isolates radioisotopically pure ⁸⁵Sr [1]. The U.S. Department of Energy Isotope Program lists Strontium-85 as commercially available in millicurie quantities, with recent production batches released in 2021 [5]. Global annual production is estimated at 100-200 GBq to support medical and industrial research.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7